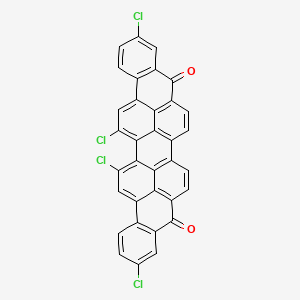
C.I. VAT BLUE 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. VAT BLUE 22, also known as Fluorescent Dye, is a significant colorant used to add or change the color of various materials. It is chemically stable and remains unaffected by the carrier or medium into which it is incorporated. This compound finds extensive applications in textiles, medicine, food, cosmetics, plastics, paint, ink, photography, and paper industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: C.I. VAT BLUE 22 is typically synthesized through a process known as vatting. Vatting involves converting the insoluble vat dye into a soluble form using a reducing agent and an alkaline solution. This soluble form can then be applied to textile fibers. The dye is subsequently oxidized or exposed to air to restore it to its insoluble form .
Industrial Production Methods: Industrial production of vat dyes, including this compound, involves several steps:
Pretreatment: Ensuring the substrate has high and uniform dye uptake and absorbency.
Vatting: Converting the insoluble dye into its soluble form using a reducing agent like sodium hydrosulfite and an alkaline solution.
Dyeing: Applying the soluble dye to the textile fibers.
Oxidation: Restoring the dye to its insoluble form through oxidation or air exposure.
Análisis De Reacciones Químicas
Types of Reactions: C.I. VAT BLUE 22 undergoes various chemical reactions, including:
Reduction: Conversion to a soluble form in an alkaline solution.
Oxidation: Restoration to its insoluble form after application to fibers.
Common Reagents and Conditions:
Reducing Agents: Sodium hydrosulfite is commonly used for the reduction process.
Alkaline Conditions: The reduction process requires an alkaline environment.
Major Products Formed: The primary product formed from these reactions is the leuco form of the dye, which is soluble in alkaline solutions. Upon oxidation, the dye reverts to its original insoluble form .
Aplicaciones Científicas De Investigación
C.I. VAT BLUE 22 has a wide range of scientific research applications:
Textiles: Used extensively for dyeing cellulosic fibers due to its excellent fastness properties.
Medicine: Employed in various medical applications, including histological analysis and as a fluorescent dye.
Food and Cosmetics: Utilized as a colorant in food and cosmetic products.
Plastics and Paints: Applied in the plastics and paint industries for coloring purposes.
Photography and Paper: Used in photography and paper industries for its colorant properties.
Mecanismo De Acción
C.I. VAT BLUE 22 exerts its effects primarily through its chemical stability and resistance to changes in the carrier or medium. The dye’s molecular structure allows it to remain unaffected by the environment into which it is incorporated, making it a reliable colorant for various applications .
Comparación Con Compuestos Similares
C.I. VAT BLUE 1: Another vat dye with similar applications but different chemical properties.
C.I. VAT YELLOW 1: A vat dye used for coloring cellulosic fibers with different color properties.
Uniqueness: C.I. VAT BLUE 22 is unique due to its chemical stability and wide range of applications across various industries. Its ability to remain unaffected by the carrier or medium makes it a preferred choice for many applications .
Propiedades
Número CAS |
6373-20-2 |
|---|---|
Fórmula molecular |
C34H12Cl4O2 |
Peso molecular |
594.3 g/mol |
Nombre IUPAC |
9,24,30,34-tetrachlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H12Cl4O2/c35-13-1-3-15-21-11-25(37)31-29-17(5-7-19(27(21)29)33(39)23(15)9-13)18-6-8-20-28-22(12-26(38)32(31)30(18)28)16-4-2-14(36)10-24(16)34(20)40/h1-12H |
Clave InChI |
DCIGCIBVJSBHMN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl |
Key on ui other cas no. |
6373-20-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















